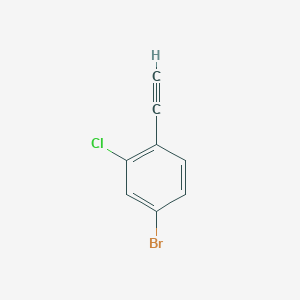

4-Bromo-2-chloro-1-ethynylbenzene

Descripción general

Descripción

4-Bromo-2-chloro-1-ethynylbenzene is a halogenated ethynylbenzene compound with the molecular formula C8H4BrCl. It is a colorless to pale yellow liquid used in various fields such as medical research, environmental research, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-1-ethynylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-chloro-1-ethynylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually involve maintaining a controlled temperature to ensure the selective substitution of the bromine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-chloro-1-ethynylbenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where the ethynyl group can be replaced by other electrophiles.

Sonogashira Coupling: This reaction involves the coupling of the ethynyl group with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.

Common Reagents and Conditions

Bromination: Bromine (Br2) and a Lewis acid catalyst (e.g., aluminum chloride).

Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and an appropriate base (e.g., triethylamine).

Major Products Formed

Bromination: this compound.

Sonogashira Coupling: Various substituted ethynylbenzenes depending on the aryl or vinyl halide used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediate in Synthesis:

4-Bromo-2-chloro-1-ethynylbenzene serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly noted for its role in the formation of complex molecules through coupling reactions, such as:

- Sonogashira Coupling: This reaction allows for the formation of carbon-carbon bonds between terminal alkynes and aryl halides. The presence of both bromine and chlorine enhances its reactivity, making it suitable for coupling with different nucleophiles.

- Cycloaddition Reactions: A notable study investigated its use in 1,3-dipolar cycloadditions, where it exhibited electrophilic character, facilitating the formation of isomeric products such as triazoles . The regioselectivity of these reactions was analyzed using density functional theory (DFT), highlighting its potential in synthesizing target compounds with desired properties.

Pharmaceutical Applications

Drug Development:

The compound has been explored as a precursor for various pharmaceutical agents. Its ability to participate in nucleophilic substitution reactions makes it a candidate for synthesizing biologically active molecules. For instance, derivatives of this compound have been utilized in the development of insecticidal and acaricidal agents .

Material Science

Polymer Chemistry:

In material science, this compound is employed as a monomer or functional group in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable for applications in coatings and advanced materials.

Case Studies

Regioselectivity Study:

A comprehensive study examined the regioselectivity of 1,3-dipolar cycloaddition involving this compound. The results indicated that this compound exhibits significant electrophilic character, favoring specific reaction pathways over others . The local reactivity indices calculated during this study provided insights into the most reactive sites within the molecule.

| Reaction Type | Observed Products | Key Findings |

|---|---|---|

| Sonogashira Coupling | Various biaryl compounds | Effective coupling with terminal alkynes |

| 1,3-Dipolar Cycloaddition | Triazoles | Regioselectivity influenced by electrophilicity |

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-chloro-1-ethynylbenzene involves its ability to undergo electrophilic aromatic substitution reactions. The ethynyl group acts as an electron-withdrawing group, making the aromatic ring more susceptible to electrophilic attack. This property is exploited in various synthetic applications to introduce new functional groups onto the benzene ring .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-4-chloro-1-ethynylbenzene

- 4-Bromo-1-chloro-2-ethylbenzene

- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Uniqueness

4-Bromo-2-chloro-1-ethynylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms, along with the ethynyl group, allows for versatile chemical transformations and applications in various fields.

Actividad Biológica

4-Bromo-2-chloro-1-ethynylbenzene is an organic compound characterized by a benzene ring substituted with both bromine and chlorine atoms, along with an ethynyl group. This unique combination of functional groups influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and environmental science.

The molecular formula of this compound is . The compound exhibits electrophilic aromatic substitution properties due to the presence of the halogen substituents. This reactivity allows it to interact with various biological molecules, potentially leading to significant biological effects.

The primary target for this compound is the benzene ring , which facilitates electrophilic aromatic substitution reactions. The mechanism involves two steps:

- Formation of a Benzenonium Intermediate : An electrophile attacks the benzene ring, forming a sigma bond and generating a positively charged intermediate.

- Deprotonation : A proton is removed from the intermediate, restoring the aromaticity and yielding a substituted benzene derivative.

Antimicrobial Properties

Research has indicated that halogenated compounds, including this compound, possess antimicrobial properties. These compounds can inhibit the growth of various bacterial strains through mechanisms that may involve disruption of cell membrane integrity or interference with metabolic pathways.

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in these cells has been attributed to its electrophilic nature, which can lead to DNA damage and subsequent cell death .

Neurotoxic Effects

Another area of investigation is the neurotoxic potential of halogenated compounds. Some studies suggest that exposure to this compound may lead to neurotoxic effects, potentially impacting neurotransmitter systems and leading to behavioral changes in animal models. The exact mechanisms remain under investigation but may involve oxidative stress pathways and disruption of neuronal signaling .

Study on Antimicrobial Activity

A study published in the Journal of Organic Chemistry explored the antimicrobial properties of various halogenated compounds, including this compound. The results indicated that this compound showed significant inhibitory activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an IC50 value indicating effective concentration levels for inhibition .

Cytotoxicity Assessment

In a cytotoxicity assessment conducted on human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated IC50 values in the micromolar range. This suggests a potent cytotoxic effect compared to control compounds, highlighting its potential as a candidate for further drug development .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-bromo-2-chloro-1-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIMJJUCGARNHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.